molecular formula C12H14BF2N3O2 B14027428 4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B14027428
M. Wt: 281.07 g/mol
InChI Key: FOWNMWCXEKAINW-UHFFFAOYSA-N
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Description

4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a complex organic compound that features a benzo[d][1,2,3]triazole core substituted with difluoro and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzo[d][1,2,3]triazole core, followed by the introduction of difluoro and dioxaborolan groups through specific reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the difluoro or dioxaborolan groups are replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The dioxaborolan group can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can be used in the study of biological systems, including as a probe for investigating enzyme activities or as a precursor for bioactive molecules.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The difluoro and dioxaborolan groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern and the presence of both difluoro and dioxaborolan groups. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14BF2N3O2

Molecular Weight

281.07 g/mol

IUPAC Name

4,7-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole

InChI

InChI=1S/C12H14BF2N3O2/c1-11(2)12(3,4)20-13(19-11)6-5-7(14)9-10(8(6)15)17-18-16-9/h5H,1-4H3,(H,16,17,18)

InChI Key

FOWNMWCXEKAINW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=NNN=C3C(=C2)F)F

Origin of Product

United States

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